molecular formula C11H8N2O2 B13447892 3-cyano-1-methyl-1H-indole-6-carboxylic acid CAS No. 2091984-54-0

3-cyano-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B13447892
CAS No.: 2091984-54-0
M. Wt: 200.19 g/mol
InChI Key: IEMPLRHXVVFUBY-UHFFFAOYSA-N
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Description

3-cyano-1-methyl-1H-indole-6-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-1-methyl-1H-indole-6-carboxylic acid typically involves the functionalization of the indole ring. One common method is the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . This reaction introduces the carboxylic acid group at the 6-position of the indole ring.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-cyano-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-cyano-1-methyl-1H-indole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The cyano and carboxylic acid groups can further modulate these interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-methylindole-3-carboxylic acid: Similar structure but lacks the cyano group.

    Indole-3-carboxylic acid: Lacks both the methyl and cyano groups.

    3-cyanoindole: Lacks the carboxylic acid group.

Uniqueness

3-cyano-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

2091984-54-0

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-13-6-8(5-12)9-3-2-7(11(14)15)4-10(9)13/h2-4,6H,1H3,(H,14,15)

InChI Key

IEMPLRHXVVFUBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C(=O)O)C#N

Origin of Product

United States

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